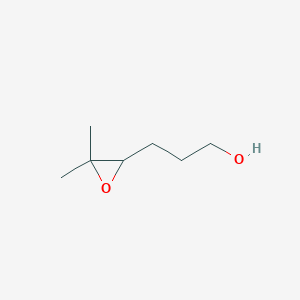

3-(3,3-Dimethyloxiranyl)-1-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

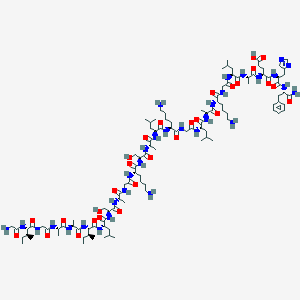

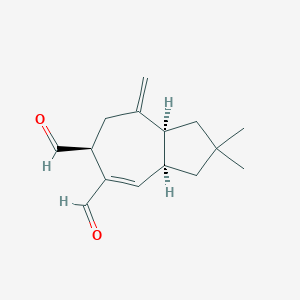

3-(3,3-Dimethyloxiranyl)-1-propanol, also known as glycidol, is a colorless and odorless liquid that is commonly used in the production of various chemicals and materials. It is a highly reactive molecule that contains both an epoxide and an alcohol group, which makes it useful in a wide range of applications. In

Scientific Research Applications

Glycidol has been extensively studied for its potential use in various fields, including polymer chemistry, pharmaceuticals, and food science. It can be used as a monomer in the synthesis of polymers, such as poly3-(3,3-Dimethyloxiranyl)-1-propanol and polyglycerol, which have applications in drug delivery and tissue engineering. Glycidol can also be used as a starting material for the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. In food science, 3-(3,3-Dimethyloxiranyl)-1-propanol is used as a food additive and a processing aid.

Mechanism of Action

Glycidol is a highly reactive molecule that can interact with various biological molecules, such as proteins and DNA. It can form adducts with nucleophilic groups, such as the amino acids cysteine and histidine, which can lead to protein dysfunction and DNA damage. Glycidol can also undergo ring-opening reactions, which can generate reactive intermediates that can react with cellular components.

Biochemical and Physiological Effects

Glycidol has been shown to have toxic effects on various organs, including the liver, kidneys, and lungs. It can cause DNA damage and oxidative stress, which can lead to cell death and tissue damage. Glycidol has also been shown to have carcinogenic effects in animal studies.

Advantages and Limitations for Lab Experiments

Glycidol is a highly reactive molecule that can be used in various lab experiments, such as the synthesis of polymers and the study of protein adducts. However, its toxicity and carcinogenicity limit its use in certain experiments, and precautions should be taken when handling 3-(3,3-Dimethyloxiranyl)-1-propanol.

Future Directions

There are several future directions for the study of 3-(3,3-Dimethyloxiranyl)-1-propanol. One area of research is the development of safer and more efficient synthesis methods for 3-(3,3-Dimethyloxiranyl)-1-propanol. Another area of research is the study of the mechanisms of 3-(3,3-Dimethyloxiranyl)-1-propanol toxicity and carcinogenicity, which can lead to the development of safer alternatives. Additionally, the development of 3-(3,3-Dimethyloxiranyl)-1-propanol-based materials and pharmaceuticals with improved properties is an area of interest.

Synthesis Methods

Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and acetic acid as the oxidizing agent. The reaction can be carried out under mild conditions, and the yield of 3-(3,3-Dimethyloxiranyl)-1-propanol can be up to 90%. Other methods, such as the epoxidation of glycerol or epichlorohydrin, can also be used to synthesize 3-(3,3-Dimethyloxiranyl)-1-propanol.

properties

CAS RN |

138290-92-3 |

|---|---|

Product Name |

3-(3,3-Dimethyloxiranyl)-1-propanol |

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-(3,3-dimethyloxiran-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

FHQMBICYXYUHCH-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CCCO)C |

Canonical SMILES |

CC1(C(O1)CCCO)C |

synonyms |

Oxiranepropanol, 3,3-dimethyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

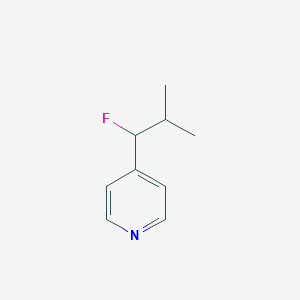

![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)

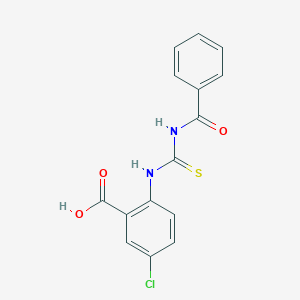

![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)

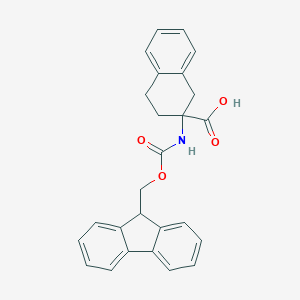

![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)